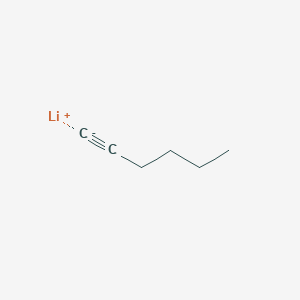
1-Methyl-2-(o-tolyloxymethyl)benzene
Übersicht
Beschreibung
1-Methyl-2-(o-tolyloxymethyl)benzene is an organic compound that belongs to the class of benzyl ethers. It is characterized by the presence of a toluene moiety substituted with a 2-methyl-benzyloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(o-tolyloxymethyl)benzene can be achieved through several methods. One common approach involves the reaction of 2-methylbenzyl alcohol with toluene in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using an acid or base catalyst to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow processes. These methods ensure higher yields and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-(o-tolyloxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions, leading to the formation of toluene and 2-methylbenzyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Formation of 2-methylbenzaldehyde or 2-methylbenzoic acid.
Reduction: Formation of 2-methylbenzyl alcohol or toluene.
Substitution: Formation of toluene and 2-methylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(o-tolyloxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(o-tolyloxymethyl)benzene involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate biological pathways and exert specific effects on cells and tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzyl alcohol: Shares the 2-methylbenzyl moiety but lacks the ether linkage.
Toluene: A simpler aromatic hydrocarbon without the benzyloxy group.
Benzyl ethers: A broader class of compounds with similar ether linkages but different substituents.
Uniqueness
1-Methyl-2-(o-tolyloxymethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C15H16O |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1-methyl-2-[(2-methylphenoxy)methyl]benzene |
InChI |
InChI=1S/C15H16O/c1-12-7-3-5-9-14(12)11-16-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
JOUVYHGZWQZGDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid,[2-amino-5-(2-methoxyethoxy)-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8509677.png)






![5-[(But-3-yn-2-yl)oxy]-4-chloro-2-fluoroaniline](/img/structure/B8509727.png)
![4-(2-Furyl)-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B8509736.png)




